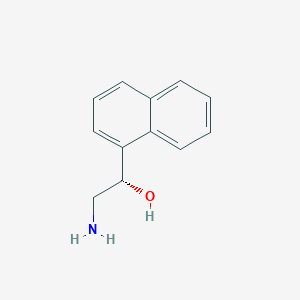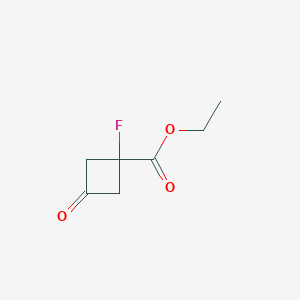
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate is an organic compound with the molecular formula C7H9FO3 It is a fluorinated derivative of cyclobutanecarboxylate, characterized by the presence of a fluoro group and a keto group on the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate typically involves the reaction of 3-oxo-cyclobutanecarboxylic acid with ethyl fluoroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale distillation or chromatography techniques to achieve the required purity for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-fluoro-3-oxocyclopentanecarboxylate
- Ethyl 1-fluoro-3-oxocyclohexanecarboxylate
- Ethyl 1-fluoro-3-oxocycloheptanecarboxylate
Uniqueness
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate is unique due to its smaller ring size compared to similar compounds. This smaller ring size can result in different chemical reactivity and physical properties, making it a valuable compound for specific applications where larger ring sizes may not be suitable .
Propriétés
Formule moléculaire |
C7H9FO3 |
|---|---|
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
ethyl 1-fluoro-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9FO3/c1-2-11-6(10)7(8)3-5(9)4-7/h2-4H2,1H3 |
Clé InChI |
LVGYDZXMLOWSHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(=O)C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


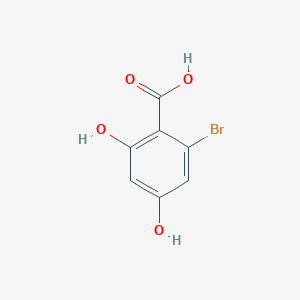
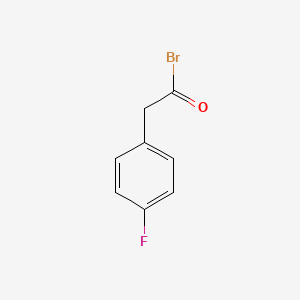
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)
![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
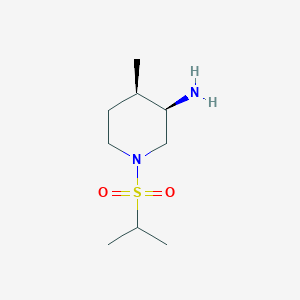
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)


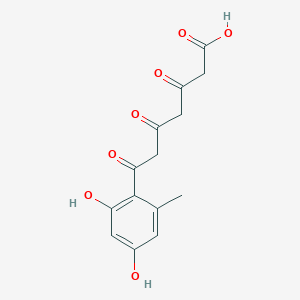
![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)

